molecular formula C11H9NO3 B1272531 N-Allyloxyphthalimide CAS No. 39020-79-6

N-Allyloxyphthalimide

Cat. No. B1272531
CAS RN: 39020-79-6
M. Wt: 203.19 g/mol
InChI Key: XVKREICBUWCANY-UHFFFAOYSA-N
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Description

N-Allyloxyphthalimide is a derivative of phthalimide, which is a compound that has been extensively studied due to its versatility in organic synthesis. Phthalimide derivatives are known for their applications in various chemical reactions, including cyclization, addition, and rearrangement processes. Although the provided papers do not directly discuss N-Allyloxyphthalimide, they do provide insights into the reactivity and utility of related phthalimide compounds, which can be extrapolated to understand the potential characteristics and applications of N-Allyloxyphthalimide.

Synthesis Analysis

The synthesis of phthalimide derivatives typically involves the reaction of phthalic anhydride with various nucleophiles. For example, N-Hydroxyphthalimide can be synthesized from phthalic anhydride and hydroxylamine hydrochloride in an organic salt buffer solution, yielding up to 92% under optimal conditions . This method could potentially be adapted for the synthesis of N-Allyloxyphthalimide by using an allyl-containing nucleophile in a similar reaction setup.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is characterized by the phthalimide core, which can be functionalized at the nitrogen atom. The papers describe various phthalimide derivatives with different substituents, such as N-Hydroxyphthalimide and N-(Mesyloxy)phthalimides . These modifications can significantly alter the electronic and steric properties of the molecule, which in turn affects its reactivity.

Chemical Reactions Analysis

Phthalimide derivatives participate in a variety of chemical reactions. For instance, N-Hydroxyphthalimide has been used as a photoredox catalyst in radical cyclization reactions , and in Rh-catalyzed regio- and enantioselective additions to allenes . Additionally, N-(Mesyloxy)phthalimides can react with secondary amines to afford various ureido compounds , and N-(Arylsulfonyloxy)phthalimides undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement . These reactions demonstrate the potential of phthalimide derivatives to engage in diverse transformations, which could be relevant for N-Allyloxyphthalimide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their functional groups. For example, the introduction of an N-hydroxy group can enable the compound to act as a catalyst in redox reactions , while the presence of a mesyloxy group can facilitate one-pot reactions leading to ureido compounds . The reactivity of phthalimide derivatives towards palladium-catalyzed aminoallylation and copper-facilitated C-O bond formation also highlights the influence of substituents on the chemical behavior of these compounds. These properties are crucial for understanding the potential applications of N-Allyloxyphthalimide in organic synthesis.

Scientific Research Applications

Specific Scientific Field

This falls under the field of Chemistry , specifically Organic Chemistry and Medicinal Chemistry .

Summary of the Application

N-halamines are used as antimicrobial agents that inhibit the growth of harmful microorganisms . These agents are crucial in resisting the damage caused by these microorganisms, which can lead to a large number of infectious diseases in human society .

Methods of Application or Experimental Procedures

The synthesis and application of N-halamines as antimicrobial agents have been a focus of research in the past five years . The review includes an introduction to the classification of antimicrobial agents, antimicrobial mechanisms, syntheses, and applications of small molecular N-halamines and N-halamines polymers .

Nanomaterials and Nanoparticles

Specific Scientific Field

This falls under the field of Nanotechnology and Material Science .

Summary of the Application

Nanomaterials and nanoparticles have a broad spectrum of applications due to their unique physical and chemical properties . They can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

Methods of Application or Experimental Procedures

Nanomaterials can be produced through various synthesis methods, including top-down and bottom-up approaches . The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

Results or Outcomes

Nanomaterials have wide application prospects, including for electrochemical, sensing platform, and membrane-based gas separation uses, with many more applications possible .

Biological Applications of Nanoparticles

Specific Scientific Field

This falls under the field of Biology and Biotechnology .

Summary of the Application

Nanoparticles have shown potential in targeting drug-resistant bacteria and highlighting new pathways for drug delivery, diagnostics, and beyond .

Methods of Application or Experimental Procedures

The bio-formulation of nanoparticles emphasizes the importance of eco-friendly methods, and the synergistic effects of nanoparticles and plant metabolites in scientific research and its application .

Results or Outcomes

Nanoparticles offer new mechanisms to kill pathogens and mitigate their uncontrollable effects through conventional methods . They also enhance the antimicrobial properties of nanoparticles, presenting a win–win scenario for both healthcare and environmental conservation .

Industrial Applications of Nanotechnology

Specific Scientific Field

This falls under the field of Nanotechnology and Industrial Engineering .

Summary of the Application

Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .

Methods of Application or Experimental Procedures

Nanotechnology products can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .

Results or Outcomes

With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .

Bioluminescence Applications

Specific Scientific Field

This falls under the field of Biotechnology .

Summary of the Application

Bioluminescence is the fascinating natural phenomenon by which living creatures produce and emit light .

Methods of Application or Experimental Procedures

Bioluminescence occurs when the oxidation of a small-molecule luciferin is catalysed by an enzyme luciferase to form an excited-state species that emits light .

Results or Outcomes

Bioluminescence is now routinely used for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, analysis of pollution in ecosystems and in vivo imaging in small mammals .

Free Radical Cross-Dehydrogenative C–O Coupling

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

N-(Alkoxy)- and N-(acyloxy)phthalimides are used in free radical cross-dehydrogenative C–O coupling .

Methods of Application or Experimental Procedures

The process involves the coupling of various CH reagents with N-hydroxyphthalimide leading to N-(alkoxy)- and N-(acyloxy)phthalimides .

Results or Outcomes

Synthetic applications of the latter associated with the cleavage of N–O bond leading to the O-, N- and C-centered free radicals are also reviewed .

Safety And Hazards

N-Allyloxyphthalimide is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2-prop-2-enoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKREICBUWCANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377542
Record name N-Allyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyloxyphthalimide

CAS RN

39020-79-6
Record name N-Allyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyloxyphthalimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled solution (5 to 10° C.) of N-hydroxyphthalimide (53.80 g, 0.33 mol) in DMF (120 mL), was added DBU (46.36 mL, 0.31 mol) was added in one portion, with stirring. After 10 minutes, allyl bromide (25.96 mL, 0.30 mol) was added in portions. The cooling bath was removed and the reaction mixture was stirred at room temperature for 1 hour, until the color turned from dark burgundy to yellow. Ethyl acetate (300 mL) and water (150 mL) were added, the aqueous phase was separated, and the organic phase was washed with water (4×50 mL). The combined aqueous extracts were back-extracted with EtOAc (3×50 mL) and the total EtOAc solution was washed with saturated NaHCO3 (10×50 mL) until the aqueous phase was pale yellow, then with brine (2×75 mL) and dried over anhydrous MgSO4. Removal of the solvent afforded 58.83 g (96% yield) of the product as a white solid.
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Quantity
46.36 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25.96 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

N-Hydroxyphthalimide (48.9 g) was dissolved in DMF (200 ml) and triethylamine (43.9 ml) was added followed by addition of allyl bromide. The reaction mixture was stirred at room temperature for 18 hours and the resulting precipitated material was removed by filtration. The filtrate was concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate, 4 M HCl aq. and brine. The organic layer was dried (MgSO4) and evaporated under reduced pressure. The remaining material was crystallised from hexane/EtOAc, affording 2-allyloxy-isoindole-1,3-dione (43.6 g). This allyl intermediate (2.03 g) was dissolved in toluene (5 ml) and nitroethane (825 mg), phenylisocyanate (2.4 ml) and triethylamine (0.02 eq.) was added. The reaction mixture was stirred at room temperature for 48 hours, and the precipitated material was removed by filtration. The filtrate was evaporated onto silica gel and chromatographed (0 to 50% EtOAc/heptane) and gave 2-(3-methyl-4,5-dihydro-isoxazol-5-ylmethoxy)-isoindole-1,3-dione (2.4 g). 13C-NMR (DMSO-d6) δ 162.9, 155.4, 134.7, 128.5, 123.2, 78.0, 76.9, 40.3, 12.4. This phthalimide intermediate (260 mg) was dissolved in methanol (1 ml) and dichloromethane (1 ml) and hydrazine monohydrate (1.0 eq.) was added. The mixture was stirred at room temperature for 20 hours. The formed solid material was removed by filtration. The filtrate was evaporated under reduced pressure and gave the title compound, which was used without further purification.
Quantity
48.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Inna - jlc.jst.go.jp
… Treatment of N-hydroxyphthalimide with allyl chloride in the presence of potassium carbonate in dimethyl sulfoxide gave N-allyloxyphthalimide (la) in 9570 yield. Hydrazinolysis of (la) …
Number of citations: 0 jlc.jst.go.jp
RP Thummel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Recrystallization from EtOH gives N-allyloxyphthalimide (87%), mp 56–57 C. A mixture of N-allyloxyphthalimide (10 g, 0.05 mol), hydrazine hydrate (5 mL, 0.1 mol), and EtOH (100 mL) …
Number of citations: 0 onlinelibrary.wiley.com
TC Morton, B Dao - … : Gold Coast, Queensland, Australia, 14th-18th …, 1997 - iccm-central.org
… Thus Druliner [3] reports the use of N-allyloxyphthalimide as an initiator in acrylate … Some preliminary experiments with N-allyloxyphthalimide and N-phenylmaleimide showed that a …
Number of citations: 2 www.iccm-central.org
高野隆三郎, 橋本恭明, 小野成男… - Journal of Pesticide …, 1984 - jlc.jst.go.jp
[1, 5- 14 C] Alloxydim-sodium (ADS), sodium salt of 2-(1-allyloxyaminobutylidene)-5, 5-dimethyl-4-methoxycarbonylcyclohexane-1, 3-dione, was orally and daily administered to male …
Number of citations: 2 jlc.jst.go.jp
J KOYAMA, T SUGITA, Y SUZUTA… - Chemical and …, 1983 - jstage.jst.go.jp
… Treatment of N—hydroxyphthalimide with allyl chloride in the presence of potassium carbonate in dimethyl sulfoxide gave N-allyloxyphthalimide (1a) in 9570 yield. Hydrazinolysis of (1a…
Number of citations: 41 www.jstage.jst.go.jp
M Zlotorzynska, GM Sammis - Organic Letters, 2011 - ACS Publications
… N-Allyloxyphthalimide 15d was readily oxidized to the α,β-unsaturated aldehyde 16d (Table 3, entry 4). Higher oxidation states can also be accessed from N-alkoxyphthalimides (entries …
Number of citations: 79 pubs.acs.org
R Singudas, SR Adusumalli, PN Joshi… - Chemical …, 2015 - pubs.rsc.org
… Diphenylphosphate derivative of phthalimide 4c was unreactive, whereas N-allyloxyphthalimide 4d gave a mixture of intermediate 6d, product 7 and unreacted starting material 4d after …
Number of citations: 51 pubs.rsc.org
M Austin - 1994 - doras.dcu.ie
The synthesis and photochemistry of a number of arylidenecycloalkanone oxime ethers has been investigated . Irradiation of E,E- 2-benzylidenecyclopentanone oxime O-allyl ether …
Number of citations: 3 doras.dcu.ie
M Austin, OJ Egan, R Tully, AC Pratt - Citeseer
… N-Allyloxyphthalimide16 (4.5 g, 20 mmol) was heated under reflux in 6M hydrochloric acid (50 cm3) for 2 hours. On cooling, phthalic acid crystallised out and was filtered off. …
Number of citations: 2 citeseerx.ist.psu.edu
GV Shustov, MK Chandler… - Canadian journal of …, 2005 - cdnsciencepub.com
… MgSO4 and concentrated to give N-allyloxyphthalimide 58.83 g (96%), mp 59 to 60 C (lit. value (3) mp 59 to 60 C) as a white solid. A solution of the Nallyloxyphthalimide (58.70 g, 0.289 …
Number of citations: 15 cdnsciencepub.com

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